Diethyl octylmalonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-octylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-4-7-8-9-10-11-12-13(14(16)18-5-2)15(17)19-6-3/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYBVYGISZANLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291209 | |
| Record name | Diethyl octylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1472-85-1 | |
| Record name | Diethyl octylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl octylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50291209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for Diethyl Octylmalonate and Its Derivatives
Classical Malonic Ester Synthesis and Contemporary Adaptations
The malonic ester synthesis is a cornerstone method for the preparation of substituted carboxylic acids and related compounds. Its application to the synthesis of diethyl octylmalonate involves the alkylation of a diethyl malonate precursor. This process is valued for its ability to form new carbon-carbon bonds in a controlled manner. vaia.com
Alkylation Reactions of Diethyl Malonate Precursors
The core of the malonic ester synthesis lies in the alkylation of the α-carbon of diethyl malonate. wikipedia.org This carbon is flanked by two carbonyl groups, which significantly increases the acidity of its attached protons (pKa ≈ 13). This enhanced acidity allows for deprotonation by a moderately strong base to form a stabilized carbanion, or enolate. wikipedia.orgmasterorganicchemistry.com This enolate is a potent nucleophile that can react with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction (typically SN2) to form an alkylated derivative. vaia.com A potential drawback of this stage is the possibility of dialkylation, where the mono-alkylated product, which still has one acidic proton, undergoes a second alkylation. wikipedia.org This can lead to a mixture of products requiring separation.
Deprotonation to form an enolate. masterorganicchemistry.com
SN2 reaction of the enolate with an alkyl halide. masterorganicchemistry.com
Acidic hydrolysis of the ester groups. masterorganicchemistry.com
Decarboxylation of the resulting β-keto acid. masterorganicchemistry.com
Tautomerization to the final carboxylic acid product. masterorganicchemistry.com
Introduction of the Octyl Moiety via Halogenated Intermediates
To synthesize this compound, an octyl group is introduced onto the diethyl malonate scaffold using a halogenated intermediate. The most common electrophiles for this purpose are primary alkyl halides, such as 1-bromooctane (B94149) or 1-iodooctane. The reaction proceeds via a classic SN2 mechanism, where the nucleophilic carbanion generated from diethyl malonate attacks the electrophilic carbon of the octyl halide, displacing the halide leaving group. The use of primary halides like 1-bromooctane is generally preferred as they react efficiently and minimize side reactions that can occur with more hindered secondary halides.
A typical procedure involves the slow addition of the octyl halide to a solution containing the diethyl malonate enolate. For instance, n-octylbromide can be added to a mixture of diethyl malonate and a base like sodium methoxide. prepchem.com
Optimization of Carbanion Formation with Varied Basic Systems
Commonly used bases include:
Sodium Ethoxide (NaOEt) : This is a classic and frequently used base for malonic ester synthesis. vaia.com To prevent transesterification, the alkoxide used as a base typically matches the alcohol component of the ester (i.e., ethoxide for ethyl esters). wikipedia.org
Sodium Methoxide (NaOMe) : Also a viable option, particularly in large-scale preparations. prepchem.com
Potassium Carbonate (K₂CO₃) : This weaker base can be used, often in conjunction with a phase-transfer catalyst, to improve reaction conditions and yields. google.comgoogle.com The use of a phase-transfer catalyst can also shorten reaction times. google.comgoogle.com
The selection of the solvent also plays a role. Solvents like toluene (B28343) are often effective, whereas solvents that can stabilize the carbanion through hydrogen bonding, such as THF or methanol, may suppress the subsequent nucleophilic attack. rsc.org
| Base System | Precursors | Typical Conditions | Outcome | Reference |
| Sodium Ethoxide (NaOEt) | Diethyl malonate, Alkyl Halide | Ethanol (B145695) solvent | Forms carbanion for SN2 alkylation | wikipedia.org |
| Sodium Methoxide (NaOMe) | Diethyl malonate, n-Octylbromide | 25% solution | Synthesis of diethyl n-octylmalonate | prepchem.com |
| Potassium Carbonate (K₂CO₃) | Diethyl malonate, Alkyl Halide | Inert solvent, with phase-transfer catalyst added after 50-80% conversion | Improved conversion and shorter reaction times | google.comgoogle.com |
Advanced Synthetic Approaches to Functionalized this compound Scaffolds
Beyond simple alkylation, the diethyl malonate framework can be incorporated into more complex molecules through advanced synthetic strategies. These methods allow for the creation of functionalized scaffolds with diverse applications.
Michael Addition Reactions with Unsaturated Acceptors
The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. wikipedia.org In this reaction, a nucleophile, known as the Michael donor, adds to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgname-reaction.com The carbanion generated from diethyl malonate is an excellent Michael donor. name-reaction.com
The reaction mechanism involves three main steps:
Formation of the enolate (Michael donor) from diethyl malonate using a base. masterorganicchemistry.com
Nucleophilic attack of the enolate at the β-carbon of the α,β-unsaturated acceptor. masterorganicchemistry.com
Protonation of the resulting enolate to yield the final adduct. masterorganicchemistry.com
This reaction can be performed under various conditions, including solvent-free microwave-mediated methods using bases like activated potassium carbonate, which can lead to high yields and reduced side reactions. ias.ac.in This approach allows for the addition of the diethyl malonate unit to a wide range of acceptors, such as chalcones, vinyl ketones, and acrylates, creating highly functionalized products. wikipedia.orgias.ac.in
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Reference |
| Diethyl malonate | Chalcone (B49325) | Activated K₂CO₃, Microwave | 1,5-Dicarbonyl compound | ias.ac.in |
| Diethyl malonate | Phenyl vinyl ketone | Activated K₂CO₃, Microwave | Functionalized ketone | ias.ac.in |
| Diethyl malonate | Methyl vinyl ketone | Activated K₂CO₃, Microwave | Functionalized ketone | ias.ac.in |
| Diethyl malonate | Diethyl fumarate | Base catalyst | Substituted succinate | wikipedia.org |
Ring-Forming Reactions Involving Malonate Substrates
Malonate esters are valuable substrates in a variety of ring-forming or ring-closing reactions, which are fundamental processes for constructing cyclic molecules. wikipedia.org These reactions include annulations and cycloadditions. wikipedia.org
One notable example is the Perkin alicyclic synthesis, which is an intramolecular malonic ester synthesis using a dihalide as the alkylating agent. wikipedia.org This leads to the formation of cycloalkylcarboxylic acid derivatives. Another significant ring-forming reaction is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org
Baldwin's rules provide a set of guidelines for predicting the favorability of various ring closures based on the ring size and the geometry of the atom being attacked. wikipedia.org For instance, a 5-exo-trig cyclization is generally a favored process, while a 5-endo-trig closure is disfavored for first-row elements. wikipedia.orgrsc.org These rules are crucial for designing synthetic routes that involve intramolecular cyclizations of malonate derivatives.
Furthermore, malonate derivatives can participate in condensation reactions to form heterocyclic systems. For example, the condensation of a malonic acid derivative with phenol (B47542) can yield 4-hydroxycoumarin (B602359) structures.
Derivatization from Diethyl Acetamidomalonate for Amino Acid Synthesis
The amidomalonate synthesis is a powerful and versatile extension of the malonic ester synthesis, specifically adapted for the preparation of α-amino acids. openstax.org This method utilizes diethyl acetamidomalonate as the starting material, which features α-hydrogens that are readily deprotonated due to the electron-withdrawing effects of both the ester and amide functionalities. ucalgary.ca
The general synthetic sequence involves three main steps:
Deprotonation: Diethyl acetamidomalonate is treated with a suitable base, commonly sodium ethoxide (NaOEt) in ethanol, to generate a stabilized enolate ion. ucalgary.cavaia.com
Alkylation: The resulting nucleophilic enolate reacts with an alkyl halide in a classic SN2 reaction to form a C-C bond, introducing the desired side chain. openstax.orgucalgary.ca For the synthesis of an amino acid with an octyl side chain, an octyl halide (e.g., 1-bromooctane) would be used. While this reaction proceeds efficiently with reactive electrophiles, alkylation with long-chain alkyl halides like 1-bromooctane can be challenging under classical conditions. lookchem.com However, modified phase-transfer catalysis conditions, using potassium tert-butoxide as the base in the absence of an organic solvent, have been shown to effectively alkylate diethyl acetamidomalonate with even weakly reactive electrophiles. lookchem.com
Hydrolysis and Decarboxylation: The alkylated diethyl acetamidomalonate intermediate is then subjected to acidic hydrolysis (e.g., with aqueous HCl) and heat. ucalgary.capressbooks.pub This single step accomplishes the hydrolysis of both the ester groups and the acetamido group, followed by the spontaneous decarboxylation of the resulting β-dicarboxylic acid to yield the final racemic α-amino acid. openstax.orgucalgary.ca
Table 1: Key Steps in Amidomalonate Synthesis for an Octyl-Substituted Amino Acid
| Step | Reactants | Key Transformation | Product |
|---|---|---|---|
| 1. Enolate Formation | Diethyl acetamidomalonate, Sodium ethoxide | Deprotonation of the α-carbon | Acetamidomalonate enolate |
| 2. Alkylation | Acetamidomalonate enolate, 1-Bromooctane | SN2 nucleophilic substitution | Diethyl octylacetamidomalonate |
| 3. Hydrolysis & Decarboxylation | Diethyl octylacetamidomalonate, Aqueous acid (heat) | Hydrolysis of esters and amide, followed by loss of CO₂ | 2-Amino-decanoic acid (racemic) |
This methodology has been successfully applied to synthesize a wide range of natural and unnatural α-amino acids, including phenylalanine and aspartic acid. openstax.orgwikipedia.org The choice of the alkyl halide in the second step dictates the final amino acid product. openstax.org
Catalytic Strategies in this compound Synthesis and Transformation
Catalysis plays a pivotal role in the efficient synthesis and subsequent transformation of this compound. Various catalytic systems, from simple bases to complex transition metal catalysts, are employed to facilitate C-C bond formation and other key reactions.
Base-Catalyzed C-C Bond Formation and Alkylation
The most fundamental method for synthesizing this compound is the malonic ester synthesis, a classic example of base-catalyzed C-C bond formation. masterorganicchemistry.com This process hinges on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. pressbooks.pub
The mechanism involves two primary steps:
Enolate Formation: A base, typically sodium ethoxide (NaOEt) in ethanol, is used to deprotonate the α-carbon of diethyl malonate, creating a resonance-stabilized enolate ion. jove.comlibretexts.org This enolate is a potent carbon nucleophile.
SN2 Alkylation: The enolate ion attacks an electrophilic alkyl halide, such as 1-bromooctane or 1-iodooctane, in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org This step displaces the halide leaving group and forms the new carbon-carbon bond, yielding this compound.
The efficiency of this alkylation is dependent on several factors, including the choice of base, solvent, and the nature of the alkyl halide. researchgate.net Primary alkyl halides like 1-bromooctane are ideal substrates for this reaction, leading to good yields with minimal side reactions. The use of ionic liquids as phase-transfer catalysts in conjunction with solid bases like cesium carbonate has been shown to provide high yields and selectivity for the monoalkylation of diethyl malonate under mild, solvent-free conditions. researchgate.net
Table 2: Comparison of Base/Solvent Systems for Diethyl Malonate Alkylation
| Base | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol | Classic, well-established method for generating the enolate. pressbooks.pub | pressbooks.pub |
| Potassium Carbonate (K₂CO₃) | Acetonitrile | Used in palladium-catalyzed allylation, can be effective for standard alkylations. | synarchive.com |
| Cesium Carbonate (Cs₂CO₃) | Ionic Liquid (Solvent-free) | High yields, high selectivity for monoalkylation, environmentally benign. researchgate.net | researchgate.net |
| Potassium tert-Butoxide (KOtBu) | Tetrahydrofuran (THF) | Strong base, effective for generating enolates for various transformations. nrochemistry.com | nrochemistry.com |
Application of Transition Metal Catalysis (e.g., Palladium) in Malonate Transformations
Palladium catalysis offers sophisticated methods for the transformation of malonic esters, most notably through the Tsuji-Trost reaction, also known as palladium-catalyzed allylic alkylation. wikipedia.org This reaction involves the substitution of a substrate containing a leaving group in an allylic position with a nucleophile, such as the enolate of diethyl malonate. wikipedia.org
The catalytic cycle proceeds as follows:
A zerovalent palladium species, often Pd(PPh₃)₄, coordinates to the double bond of an allylic substrate. nrochemistry.comwikipedia.org
The palladium catalyst then performs an oxidative addition, displacing the leaving group to form a η³-π-allylpalladium(II) complex. nrochemistry.comwikipedia.org
The nucleophile, in this case, the diethyl malonate enolate, attacks the π-allyl complex. wikipedia.org
This nucleophilic attack regenerates the Pd(0) catalyst, which can then participate in another catalytic cycle. nrochemistry.com
First pioneered by Jiro Tsuji in 1965 and later advanced by Barry Trost with the introduction of phosphine (B1218219) ligands, this reaction has become a cornerstone of modern organic synthesis. wikipedia.org The use of chiral phosphine ligands has enabled the development of highly enantioselective asymmetric allylic alkylations (AAA), providing access to chiral molecules with high stereocontrol. wikipedia.orgacs.org
While the direct synthesis of this compound via this method is not typical, the Tsuji-Trost reaction is a powerful tool for the transformation of allylic malonates into more complex structures. Furthermore, palladium catalysts with sterically hindered phosphine ligands have been developed for the arylation of diethyl malonate with aryl bromides and chlorides, showcasing the versatility of palladium in malonate transformations. acs.orgnih.gov
Table 3: Overview of Palladium-Catalyzed Malonate Transformations
| Reaction Type | Catalyst System | Substrates | Product Type |
|---|---|---|---|
| Tsuji-Trost Allylic Alkylation | Pd(0) complex (e.g., Pd(PPh₃)₄), Phosphine Ligands | Allylic acetate/carbonate, Diethyl malonate enolate | Allylated malonic esters |
| Asymmetric Allylic Alkylation (AAA) | Chiral Pd-complex (e.g., Trost ligand) | Prochiral allylic esters, Diethyl malonate enolate | Enantioenriched allylated malonates |
| Arylation | Pd(0) complex, Sterically hindered phosphine ligands (e.g., P(t-Bu)₃) | Aryl halides (Br, Cl), Diethyl malonate enolate | Arylated malonic esters |
Exploration of Mannich-Type Reactions and Related Catalysis
The Mannich reaction is a three-component condensation that forms a C-C bond, producing β-amino carbonyl compounds, which are valuable synthetic intermediates. tandfonline.comchemeurope.com The reaction typically involves an aldehyde (like formaldehyde), a primary or secondary amine, and an active methylene (B1212753) compound, such as diethyl malonate. chemeurope.com
The mechanism can be summarized in two main stages:
Iminium Ion Formation: The aldehyde and amine react to form a Schiff base, which is then protonated to generate an electrophilic iminium ion. chemeurope.com
Nucleophilic Addition: The active methylene compound (diethyl malonate) is deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the iminium ion to form the β-amino diester product. chemeurope.com
Modern variations of this reaction often employ pre-formed imines and a catalyst. tandfonline.comnih.gov A variety of catalysts have been explored to improve the efficiency and scope of Mannich-type reactions involving diethyl malonate. For instance, lithium perchlorate (B79767) (LiClO₄) has been shown to be an effective catalyst for the one-pot, three-component reaction of aromatic aldehydes, aromatic amines, and diethyl malonate under solvent-free conditions, affording β-amino esters in good yields. tandfonline.comtandfonline.com
Furthermore, the development of asymmetric Mannich reactions using chiral catalysts, such as bifunctional cinchona alkaloids, has allowed for the enantioselective synthesis of optically active β-amino acids from malonates and N-Boc protected imines. nih.govru.nl These catalysts often work through a cooperative mechanism, where one part of the catalyst acts as a Brønsted base to activate the malonate, and another part (e.g., a thiourea (B124793) group) acts as a hydrogen-bond donor to activate the imine. nih.govru.nl
Table 4: Components and Catalysts in Mannich-Type Reactions of Diethyl Malonate
| Component 1 (Electrophile Precursor) | Component 2 (Amine) | Component 3 (Nucleophile) | Catalyst Example | Product |
|---|---|---|---|---|
| Aromatic Aldehyde | Aromatic Amine | Diethyl Malonate | Lithium Perchlorate (LiClO₄) | β-Amino Diester |
| N-Boc Protected Imine | (In-situ from aldehyde/amine) | Diethyl Malonate | Chiral Cinchona Alkaloid-Thiourea | Enantioenriched β-Amino Diester |
| Formaldehyde | Secondary Amine (e.g., Dimethylamine) | Diethyl Malonate | Base/Acid | Diethyl (dialkylaminomethyl)malonate |
Reaction Mechanisms and Detailed Reactivity Studies of Diethyl Octylmalonate
Mechanistic Elucidation of Malonic Ester Alkylation Processes
The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation in organic chemistry. studysmarter.co.uk This process allows for the synthesis of a wide variety of substituted carboxylic acids. uomustansiriyah.edu.iq
The central feature of diethyl octylmalonate's reactivity is the acidity of the hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon). chemistnotes.com These α-hydrogens are significantly more acidic than typical alkane hydrogens, with a pKa of about 12.6 for the parent diethyl malonate. libretexts.orglibretexts.org This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent ester groups and, more importantly, the resonance stabilization of the resulting conjugate base. jove.com
The process begins with the deprotonation of the α-carbon by a strong base, typically sodium ethoxide (NaOEt) in an ethanol (B145695) solvent, to prevent transesterification. wikipedia.orglscollege.ac.in This acid-base reaction generates a resonance-stabilized carbanion, also known as an enolate. libretexts.orgjove.com The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups, which makes the enolate a soft nucleophile. jove.com
This nucleophilic enolate can then react with an electrophile, most commonly an alkyl halide, in a nucleophilic substitution reaction. lscollege.ac.inaskfilo.com The reaction proceeds via an SN2 mechanism, where the carbanion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond. jove.comjove.com This step results in the formation of a dialkylated malonic ester. chemistnotes.com The efficiency of this step is highest with primary alkyl halides and decreases with secondary halides; tertiary halides are unsuitable as they tend to undergo elimination reactions. uomustansiriyah.edu.iqlibretexts.org
Table 1: Key Steps in Carbanion Generation and Alkylation
| Step | Description | Reactants | Product |
|---|---|---|---|
| 1. Deprotonation | A strong base removes the acidic α-hydrogen. | This compound, Sodium ethoxide | Resonance-stabilized enolate (carbanion) |
| 2. Nucleophilic Attack | The enolate attacks an electrophile (e.g., alkyl halide). | Enolate, Alkyl halide (R-X) | Dialkylmalonic ester |
Regioselectivity in the alkylation of this compound concerns the potential for further reaction. After the initial octyl group is attached to diethyl malonate, the resulting this compound still possesses one acidic α-hydrogen. chemistnotes.com Consequently, the deprotonation and alkylation process can be repeated to introduce a second alkyl group, leading to a dialkylated malonic ester. chemistnotes.comwikipedia.orglscollege.ac.in This dialkylation can be achieved by repeating the deprotonation and alkylation steps before the final hydrolysis and decarboxylation stages. jove.comlscollege.ac.in The choice of whether to perform a mono- or dialkylation depends on the stoichiometric amounts of base and alkylating agent used.
Stereoselectivity is a significant consideration when the alkylation process creates a new chiral center. In the standard malonic ester synthesis, the intermediate enolate is planar, and the subsequent alkylation can occur from either face of the plane with roughly equal probability. This lack of stereochemical control typically results in the formation of a racemic mixture of enantiomers if the second alkyl group introduced is different from the initial octyl group. libretexts.org Achieving high stereoselectivity requires the use of more advanced asymmetric synthesis strategies, which are beyond the scope of the classical malonic ester synthesis.
Hydrolytic and Decarboxylative Pathways of this compound
Following alkylation, the ester groups of this compound are typically removed through hydrolysis and subsequent decarboxylation to yield the final carboxylic acid product. ucalgary.ca
The conversion of the dialkylmalonic ester to the corresponding dicarboxylic acid is achieved through ester hydrolysis. This reaction can be catalyzed by either acid or base. ucalgary.ca In base-catalyzed hydrolysis (saponification), hydroxide (B78521) ions act as nucleophiles, attacking the electrophilic carbonyl carbon of each ester group. This is typically followed by acidification to protonate the resulting dicarboxylate. libretexts.org In acid-catalyzed hydrolysis, the carbonyl oxygen is first protonated, which activates the carbonyl group toward nucleophilic attack by water. youtube.com
The kinetics of ester hydrolysis are generally second-order: first-order with respect to the ester and first-order with respect to the hydroxide ion in alkaline conditions. chemrxiv.org Under acidic conditions with a large excess of water, the reaction can follow pseudo-first-order kinetics. The rate of hydrolysis is influenced by several factors, including temperature, the concentration of the catalyst (acid or base), and steric hindrance around the carbonyl group. chemrxiv.org Specific kinetic and thermodynamic data for the hydrolysis of this compound are not extensively detailed in readily available literature, but the general principles of ester hydrolysis apply.
Table 2: Factors Influencing the Rate of Ester Hydrolysis
| Factor | Effect on Rate | Rationale |
|---|---|---|
| Temperature | Increases | Provides molecules with sufficient activation energy to react. |
| Catalyst Conc. | Increases | Higher concentration of H+ or OH- increases the frequency of catalytic events. |
| Steric Hindrance | Decreases | Bulky groups near the ester functionality impede the approach of the nucleophile (H₂O or OH⁻). |
| Electronic Effects | Varies | Electron-withdrawing groups on the acyl portion can increase the electrophilicity of the carbonyl carbon, accelerating the reaction. |
The substituted malonic acid obtained after hydrolysis is structurally a β-dicarboxylic acid. A key characteristic of such compounds is their propensity to undergo decarboxylation (loss of CO₂) upon heating. uomustansiriyah.edu.iqchemistnotes.compatsnap.com This reaction typically occurs at elevated temperatures (e.g., >150 °C). stackexchange.com
The mechanism of thermal decarboxylation is a concerted process that proceeds through a cyclic, six-membered transition state. jove.comjove.comstackexchange.com In this transition state, the hydroxyl hydrogen of one carboxyl group forms a hydrogen bond with the carbonyl oxygen of the other. This facilitates a cyclic rearrangement of electrons: the O-H bond breaks, a new C=O π-bond forms (creating CO₂), the C-C bond between the carboxyl group and the α-carbon breaks, and the electrons from this bond form a C=C double bond, while the carbonyl π-bond breaks to form a new O-H bond. youtube.com
Table 3: Mechanistic Steps of Thermal Decarboxylation
| Step | Description | Intermediate/Transition State | Product of Step |
|---|---|---|---|
| 1. Cyclic Conformation | The dicarboxylic acid adopts a conformation allowing intramolecular hydrogen bonding. | Cyclic Precursor | N/A |
| 2. Concerted Reaction | A cyclic rearrangement of six electrons occurs upon heating. | Six-membered cyclic transition state | Enol and Carbon Dioxide (CO₂) |
| 3. Tautomerization | The enol intermediate rapidly converts to the more stable keto (carboxylic acid) form. | Enol | Final Carboxylic Acid |
Investigations into the Reactivity of the Ester Functionalities
The two ethyl ester groups in this compound are the primary sites of reactivity after the α-carbon has been functionalized. Their main role in the malonic ester synthesis is to activate the α-hydrogen and then be removed to yield the final product. ucalgary.ca
The most critical reaction of these ester functionalities is hydrolysis, as detailed previously, which converts the diester into a dicarboxylic acid. libretexts.org Another related reaction is transesterification, where the ethoxy groups (-OEt) can be exchanged with other alkoxy groups (-OR) by reacting the diester with a different alcohol in the presence of an acid or base catalyst. wikipedia.org This is why the alcohol used as a solvent is typically matched to the ester's alcohol group (e.g., ethanol for ethyl esters) to prevent unwanted scrambling of ester groups. lscollege.ac.in
Beyond these transformations, the ester groups can, in principle, participate in other classical ester reactions. For instance, they can undergo Claisen condensation with other esters, although this is more relevant for the parent diethyl malonate. fiveable.me They can also react with organometallic reagents like Grignard reagents, or be reduced by strong reducing agents such as lithium aluminum hydride to yield a diol. However, in the context of the malonic ester synthesis, the intended and most utilized pathways are hydrolysis and decarboxylation.
Transesterification Processes and Applications
Transesterification is a pivotal reaction for esters, involving the exchange of the alkoxy group of an ester with another alcohol. In the context of this compound, this process would entail the replacement of one or both ethoxy groups with a different alkoxy group. The general reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Transesterification:
Under acidic conditions, the reaction is initiated by the protonation of one of the carbonyl oxygens of this compound, which enhances the electrophilicity of the carbonyl carbon. A nucleophilic alcohol molecule then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of an ethanol molecule yield the new ester.
Base-Catalyzed Transesterification:
In the presence of a base, the alcohol reactant is deprotonated to form a more nucleophilic alkoxide. This alkoxide then attacks one of the ester carbonyl carbons of this compound, also forming a tetrahedral intermediate. The elimination of an ethoxide ion, which is subsequently protonated by the solvent or in a workup step, results in the transesterified product.
While specific studies detailing the transesterification of this compound are not extensively available in the reviewed literature, research on the transesterification of similar diesters, such as diethyl malonate with benzyl (B1604629) alcohol, provides valuable insights. In such reactions, solid acid catalysts have been shown to be effective. For instance, the use of sulfate-modified zirconia and mesoporous carbon has demonstrated good yields for the formation of both mono- and di-transesterified products. The reaction conditions, including temperature, catalyst loading, and reactant molar ratios, are critical in determining the product distribution and yield.
For example, in a study involving the transesterification of diethyl malonate with benzyl alcohol, different solid acid catalysts were investigated. The findings from this analogous system can be extrapolated to predict the behavior of this compound.
| Catalyst | Total Yield of Transesterified Products (%) | Selectivity for Mono-transesterified Product | Reaction Conditions |
|---|---|---|---|
| Sulfate-modified Zirconia (S-ZrO2) | 70 | Moderate | 140°C, 5h, Catalyst: 0.5g |
| Sulfate-modified Mesoporous Carbon (S-MC) | 73 | Moderate | 140°C, 5h, Catalyst: 0.5g |
| Sulfate-modified Multiwalled Carbon Nanotubes (S-CNTs) | Not specified for total yield | 100% for mono-transesterified product | 140°C, 5h, Catalyst: 0.5g |
Data is based on the transesterification of diethyl malonate with benzyl alcohol and serves as an illustrative example.
The applications of transesterification of this compound could include the synthesis of specialized esters with long-chain alcohols, which may find use as plasticizers, lubricants, or in the formulation of cosmetics, leveraging the properties conferred by the octyl and the newly introduced alkyl chains.
Nucleophilic Acyl Substitution at the Ester Carbonyls
The carbonyl carbons of the two ester groups in this compound are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to a variety of transformations, including hydrolysis (saponification) and reactions with nitrogen-based nucleophiles like amines.
Saponification:
Saponification is the hydrolysis of an ester under basic conditions, typically using a strong base such as sodium hydroxide or potassium hydroxide. For this compound, this reaction would proceed in two consecutive steps, first yielding the monoester salt and then the fully hydrolyzed malonate salt.
The mechanism involves the nucleophilic attack of a hydroxide ion on one of the ester carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, expelling an ethoxide ion and forming a carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. The process can then be repeated at the second ester group. Acidification of the final product mixture is necessary to obtain the corresponding dicarboxylic acid, octylmalonic acid.
Reaction with Amines:
The reaction of this compound with primary or secondary amines is another example of nucleophilic acyl substitution, leading to the formation of amides. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.
With a primary amine (R-NH₂), the initial reaction would likely produce a monoamide ester. Further reaction, potentially under more forcing conditions, could lead to the formation of a diamide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of an ethoxide ion to yield the amide.
The reactivity of amines in this context is influenced by their basicity and steric hindrance. Primary amines are generally more reactive than secondary amines in this type of substitution. The reaction of esters with ammonia (B1221849) or primary amines is a common route for the synthesis of amides. However, these reactions can sometimes require elevated temperatures.
The products of these reactions, N-substituted octylmalonamides, could have potential applications in various fields, including as intermediates in the synthesis of pharmaceuticals or as specialized polymers.
Applications in Advanced Organic Synthesis and Materials Science Research
Utility as a Versatile Intermediate in Complex Organic Molecule Construction
The reactivity of the active methylene (B1212753) group in diethyl octylmalonate, flanked by two electron-withdrawing ester functionalities, makes it a cornerstone for the construction of a diverse array of organic structures. This reactivity is harnessed in the synthesis of substituted carboxylic acids, heterocyclic systems, and as a precursor to pharmacologically significant compounds.
This compound is a key substrate in the malonic ester synthesis, a classical and highly effective method for the preparation of substituted carboxylic acids. The general principle of this synthesis involves the deprotonation of the α-carbon of the malonate ester, followed by alkylation with a suitable haloalkane. Subsequent hydrolysis of the ester groups and decarboxylation yields the target carboxylic acid.
In the context of this compound, the octyl group is already present on the α-carbon. Therefore, further alkylation at this position is not typical. However, the compound can be readily converted to 2-octylmalonic acid through hydrolysis of the two ester groups. This dicarboxylic acid can then undergo decarboxylation upon heating to yield decanoic acid. beilstein-journals.org This process is illustrated in the following reaction scheme:
Reaction Scheme: Hydrolysis and Decarboxylation of this compound
| Step | Reactants | Reagents | Product |
|---|---|---|---|
| 1. Hydrolysis | This compound | Aqueous Acid (e.g., H₃O⁺) or Base (e.g., NaOH) | 2-Octylmalonic acid |
This table illustrates the two-step conversion of this compound to decanoic acid.
While direct alkylation of this compound is not a common strategy, its role as a precursor to long-chain carboxylic acids through this hydrolysis and decarboxylation sequence is a fundamental application. beilstein-journals.org
Malonate esters are pivotal building blocks in the synthesis of various heterocyclic compounds. Although specific examples detailing the use of this compound in these syntheses are not extensively documented, its structural similarity to other reactive malonates suggests its potential applicability in established synthetic routes.
Quinolones: The Gould-Jacobs reaction is a well-established method for the synthesis of quinolones, which often involves the reaction of an aniline (B41778) with a diethyl acylmalonate or a similar derivative. The reaction proceeds through a condensation followed by a thermal cyclization. While diethyl ethoxymethylenemalonate is a common reagent in this synthesis, the fundamental reactivity of the malonate moiety suggests that this compound could potentially be adapted for the synthesis of quinolones bearing an octyl group at a specific position, which may influence the pharmacological properties of the resulting molecule.
Pyrroles: The synthesis of pyrroles can be achieved through various methods, including the Knorr and Paal-Knorr pyrrole (B145914) syntheses. The Knorr synthesis, for instance, involves the condensation of an α-amino ketone with a β-ketoester. While not a direct application of this compound, its derivatives could potentially serve as precursors to the necessary starting materials for such cyclizations. For example, functionalization of the octyl chain could introduce a carbonyl group, transforming the molecule into a suitable substrate for pyrrole synthesis. Research has demonstrated the synthesis of pyrroles from diethyl aminomalonate and 1,3-diketones, highlighting the versatility of malonate derivatives in constructing this important heterocyclic core.
The malonate structural motif is present in a variety of biologically active molecules. The incorporation of an octyl group, as seen in this compound, can significantly enhance the lipophilicity of a molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties.
Recent studies have shown that chalcone (B49325) derivatives incorporating a malonate moiety exhibit significant antibacterial and antiviral activities. nih.gov For instance, certain diethyl [3-(naphthalen-2-yl)-1-(aryl)-3-oxopropyl]propanedioate compounds have demonstrated potent activity against Xanthomonas oryzae pv. oryzae and curative activity against the tobacco mosaic virus. nih.gov These findings underscore the potential of malonate-containing structures in the development of new therapeutic and agrochemical agents. The octyl group in this compound could be a key feature in designing new active compounds with tailored lipophilicity for improved biological membrane penetration and target engagement. While direct synthesis of commercial agrochemicals using this compound is not widely reported, the broader class of malonate derivatives is recognized for its utility in creating molecules with pesticidal properties.
Integration into Polymer Chemistry and Functional Material Development
The application of malonate esters extends beyond small molecule synthesis into the realm of polymer science. While the saturated nature of the octylmalonate backbone precludes it from direct participation in common chain-growth polymerization reactions, its functional groups offer avenues for incorporation into polymeric structures and for the development of functional materials.
The integration of this compound into polymer chains can be envisioned through several strategies. The ester groups can be hydrolyzed to carboxylic acids, which can then participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The long octyl side chain would be expected to influence the properties of the resulting polymer, potentially increasing its flexibility, lowering its glass transition temperature, and enhancing its solubility in nonpolar solvents.
While research on the direct polymerization of this compound is limited, studies on related malonate-containing monomers provide insights into their potential. For example, diethyl methylidene malonate, which possesses a reactive double bond, can undergo anionic polymerization. rsc.org Although this compound lacks this unsaturation, its chemical structure could be modified to introduce polymerizable groups.
The properties of this compound, particularly the presence of the long alkyl chain and the polar ester groups, make it a candidate for use in the formulation of functional coatings. The octyl group can impart hydrophobicity to a surface, leading to water-repellent properties. The ester groups, on the other hand, can provide a means of adhesion to various substrates through hydrogen bonding or other polar interactions.
Research on the surface-initiated polymerization of diethyl methylidene malonate has demonstrated the ability to graft polymer chains from surfaces, thereby modifying their properties. rsc.org While this compound itself is not a monomer for this type of polymerization, it could be physically adsorbed or chemically attached to a surface to alter its characteristics. For instance, it could be used as a plasticizer in polymer coatings to improve their flexibility and durability. The development of functional surfaces with tailored properties is an active area of research, and the unique combination of a long alkyl chain and reactive ester groups in this compound presents opportunities for its use in creating novel surface modifications.
Insufficient Verifiable Data for this compound in Specified Advanced Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient verifiable information to generate a detailed article on this compound strictly adhering to the user-provided outline. The specified topics delve into highly specialized areas of materials science and supramolecular chemistry. Currently, published research focusing specifically on This compound within these niche contexts is not available in the public domain.
The requested outline includes:
Contributions to Supramolecular Chemistry and Templated Synthesis
Study of Non-Covalent Interactions in Molecular Assembly
While extensive research exists for malonate esters as a general class of compounds in these fields, the specific introduction of the octyl group to the diethyl malonate structure confers unique properties (such as increased lipophilicity and steric hindrance) that make it scientifically inaccurate to extrapolate findings from other malonate derivatives. The user's strict instruction to focus solely on this compound and not introduce information outside the explicit scope prevents the use of more general data.
Analytical Methodologies for Diethyl Octylmalonate Research and Characterization
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatography is a fundamental tool for the analysis of diethyl octylmalonate, enabling its separation from reaction mixtures and impurities. The choice of technique depends on the specific analytical goal, ranging from qualitative monitoring to precise quantification.
Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for identification. For enhanced identification capabilities, GC is often coupled with mass spectrometry (GC-MS). As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a unique mass spectrum that acts as a molecular fingerprint, allowing for unambiguous identification. nih.gov
The electron ionization (EI) mass spectrum of this compound exhibits characteristic fragmentation patterns that are invaluable for its identification. nih.gov Key fragments arise from the cleavage of the ester groups and the octyl chain.
| m/z Ratio | Interpretation |
|---|---|
| 272 | Molecular Ion [M]+ |
| 227 | Loss of an ethoxy group (-OC2H5) |
| 199 | Loss of an ethyl group (-C2H5) and an ethoxy group (-OC2H5) |
| 160 | Represents the diethyl malonate fragment |
| 115 | Further fragmentation of the diethyl malonate portion |
High-performance liquid chromatography is a versatile technique for the separation of compounds that may not be sufficiently volatile for GC. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For a non-polar compound like this compound, reversed-phase HPLC is typically employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.comresearchgate.net
Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides an exceptionally sensitive and selective analytical method. nih.gov After separation by HPLC, the analyte is introduced into the mass spectrometer. In LC-MS/MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) approach offers high specificity and is ideal for quantifying low levels of the compound in complex matrices.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase (e.g., C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Detector | UV (e.g., 210 nm) or Mass Spectrometer |
| Ionization Mode (for LC-MS) | Electrospray Ionization (ESI), positive mode |
| MS/MS Transition | Specific precursor ion → product ion transition for quantification |
Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and assessing the purity of a sample. In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of a stationary phase, typically silica gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase ascends the plate via capillary action, and the components of the sample move at different rates depending on their affinity for the stationary and mobile phases.
For this compound, a non-polar solvent system such as a mixture of hexane and ethyl acetate would be a suitable mobile phase with a silica gel stationary phase. The separation is based on polarity; less polar compounds travel further up the plate. Visualization of the separated spots can be achieved using a UV lamp if the compounds are UV-active, or by staining with a developing agent like potassium permanganate. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate mixture (e.g., 9:1 v/v) |
| Visualization | UV light (254 nm) or potassium permanganate stain |
Spectroscopic Approaches for Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. These methods probe the molecular structure and provide detailed information about the connectivity of atoms and the functional groups present.
Nuclear magnetic resonance spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, and the integration of the signal in ¹H NMR is proportional to the number of protons it represents. Spin-spin coupling between adjacent protons provides information about the connectivity of atoms.
For this compound, the ¹H NMR spectrum would show characteristic signals for the ethyl ester protons and the octyl chain protons. chemicalbook.comnetlify.app The ¹³C NMR spectrum would similarly display distinct signals for each unique carbon atom in the molecule. oregonstate.edu
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH3 (ethyl) | ~1.25 (triplet) | ~14 |
| OCH2 (ethyl) | ~4.20 (quartet) | ~61 |
| CH (malonate) | ~3.30 (triplet) | ~52 |
| CH2 (alpha to malonate) | ~1.90 (multiplet) | ~29 |
| (CH2)6 (octyl chain) | ~1.2-1.4 (multiplet) | ~22-32 |
| CH3 (octyl) | ~0.90 (triplet) | ~14 |
| C=O (ester) | - | ~169 |
Fourier-transform infrared spectroscopy is used to identify the functional groups present in a molecule. The technique is based on the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique IR spectrum.
The FTIR spectrum of this compound is dominated by strong absorption bands corresponding to the ester functional groups and the C-H bonds of the alkyl chains. The presence of a strong C=O stretching band and C-O stretching bands is a clear indicator of the ester functionality. quimicaorganica.orglibretexts.orgorgchemboulder.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~2925-2960 | C-H stretch | Alkyl (CH₂, CH₃) |
| ~1735-1750 | C=O stretch | Ester |
| ~1465 | C-H bend | Alkyl (CH₂) |
| ~1370 | C-H bend | Alkyl (CH₃) |
| ~1000-1300 | C-O stretch | Ester |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of organic molecules like this compound. Its capacity to provide high resolving power and mass accuracy enables the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov This is particularly crucial for confirming the identity of a synthesized compound or for identifying it within a complex mixture. umb.edu
The primary advantage of HRMS is its ability to determine the mass of a molecule with exceptional precision, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of the analyte. For this compound, the theoretical monoisotopic mass can be calculated from its chemical formula, C₁₅H₂₈O₄. An experimentally determined accurate mass that closely matches this theoretical value provides strong evidence for the compound's identity.
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₁₅H₂₈O₄ | |
| Theoretical Monoisotopic Mass | 272.1988 u | Calculated |
| Average Molecular Weight | 272.3804 g/mol |
Beyond accurate mass determination of the parent ion, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions with high resolution, characteristic structural motifs can be identified. While a detailed HRMS fragmentation study for this compound is not extensively published, expected fragmentation pathways can be postulated based on the known behavior of malonic acid esters and similar compounds under techniques like electron ionization. nih.gov
Common fragmentation patterns would likely involve the cleavage of the ester groups and the octyl side chain. The analysis of these fragmentation patterns is critical for distinguishing this compound from its isomers and for confirming the connectivity of the atoms within the molecule.
| Proposed Fragment Ion (m/z) | Possible Neutral Loss | Structural Fragment |
|---|---|---|
| 227 | - C₂H₅O (Ethoxy radical) | [M - OC₂H₅]⁺ |
| 199 | - COOC₂H₅ (Ethoxycarbonyl radical) | [M - COOC₂H₅]⁺ |
| 160 | - C₈H₁₇ (Octyl radical) and - H | [Diethyl malonate - H]⁺ |
| 113 | - C₈H₁₇ (Octyl radical) | [C₄H₉O₂]⁺ (from malonate backbone) |
Advanced Sample Preparation and Extraction Techniques for Analytical Studies
Effective sample preparation is a critical prerequisite for accurate and reliable analytical characterization. The primary goals of sample preparation are to isolate the analyte of interest, this compound, from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. sigmaaldrich.com Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two powerful and commonly employed techniques for this purpose. nih.gov
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a chromatographic technique used for sample preparation that partitions components of a mixture between a solid stationary phase and a liquid mobile phase. thermofisher.com It is highly efficient, can be automated, and uses significantly less solvent compared to traditional LLE. sigmaaldrich.com For a moderately non-polar compound like this compound, a reversed-phase SPE protocol is typically effective for extraction from polar or aqueous matrices.
The methodology involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The choice of sorbent is critical; for this compound, a non-polar sorbent like C18-bonded silica would be appropriate, where retention is based on hydrophobic interactions. The protocol consists of four main steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the target analyte. thermofisher.comyoutube.com
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Pass 1-2 column volumes of methanol or acetonitrile through the C18 cartridge, followed by 1-2 column volumes of deionized water. | To activate the stationary phase and ensure reproducible retention of the analyte. |
| 2. Sample Loading | Load the pre-treated aqueous sample containing this compound onto the cartridge at a slow, controlled flow rate. | The non-polar analyte is retained on the C18 sorbent while the polar matrix passes through. |
| 3. Washing | Wash the cartridge with a weak solvent, such as a water/methanol mixture (e.g., 95:5 v/v), to remove polar impurities. | To elute weakly retained interferences without dislodging the target analyte. |
| 4. Elution | Elute this compound with a small volume of a strong, non-polar organic solvent like methanol, acetonitrile, or ethyl acetate. | To disrupt the hydrophobic interaction and recover the concentrated analyte. thermofisher.com |
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the principle of differential solubility of a compound in two immiscible liquid phases. researchgate.net It is a versatile and straightforward method for isolating analytes from complex matrices. celignis.com The choice of extraction solvent is paramount and is guided by the analyte's properties, particularly its polarity and solubility. chromatographyonline.com
For this compound, which is a non-polar ester, LLE can be used to efficiently extract it from an aqueous phase into an immiscible organic solvent. The principle relies on the higher solubility of the non-polar analyte in the organic phase compared to the aqueous phase. libretexts.org The process involves vigorous mixing of the sample with the extraction solvent, allowing the analyte to partition into the organic layer, followed by physical separation of the two phases. libretexts.org To enhance recovery, the aqueous layer can be extracted multiple times with fresh portions of the organic solvent. libretexts.org
| Parameter | Description | Rationale |
|---|---|---|
| Sample Matrix | Aqueous solution (e.g., water, buffer). | LLE is most effective for separating analytes from matrices in which they have low solubility. |
| Extraction Solvents | Diethyl ether, Ethyl acetate, Dichloromethane, Hexane. economysolutions.in | These solvents are immiscible with water and have a high affinity for non-polar to moderately polar organic compounds. The choice depends on extraction efficiency and selectivity. chromatographyonline.com |
| Solvent-to-Sample Ratio | Typically ranges from 1:1 to 1:5 (organic:aqueous). Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume. | Optimizing the ratio ensures efficient mass transfer of the analyte into the organic phase. |
| Extraction pH | Neutral pH. | As this compound is a neutral ester and not ionizable, pH adjustment is not required to ensure it remains in its non-polar, extractable form. chromatographyonline.com |
| Post-Extraction | The combined organic extracts are dried (e.g., using anhydrous sodium sulfate), filtered, and the solvent is evaporated to concentrate the analyte. | To remove residual water and prepare the sample for subsequent analysis. |
Environmental Fate and Ecological Behavior Research of Malonate Based Compounds
Analysis of Environmental Mobility and Transport Processes
The mobility of diethyl octylmalonate in the environment is governed by its partitioning behavior between water, soil, and sediment, which is influenced by its physicochemical properties like water solubility and its octanol-water partition coefficient (Kow).
The adsorption and desorption of an organic compound in soil and sediment are critical factors determining its mobility and bioavailability. Compounds with high adsorption potential are less likely to leach into groundwater but may persist longer in the soil matrix.
For this compound, the presence of the long octyl chain, in addition to the two ethyl groups, suggests it will be a relatively nonpolar and hydrophobic molecule. This hydrophobicity indicates a tendency to adsorb to the organic matter fraction of soils and sediments. sagrainmag.co.zanih.gov The strength of this adsorption is often correlated with the soil's organic matter content; higher organic matter generally leads to stronger adsorption of hydrophobic chemicals. nih.govmdpi.com
General principles of soil adsorption for organic compounds:
| Soil Property | Influence on Adsorption of Hydrophobic Compounds |
|---|---|
| Organic Matter Content | Positively correlated; higher content leads to stronger adsorption. nih.gov |
| Clay Content | Can contribute to adsorption, but organic matter is often dominant for non-ionic hydrophobic compounds. |
| Soil pH | Generally has a minor effect on non-ionizable compounds like diesters. |
This interactive table outlines general principles that influence the soil mobility of compounds like this compound.
The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its adsorption characteristics. mdpi.com Given the expected hydrophobicity of this compound, its leaching potential is likely to be low to moderate.
The compound will preferentially partition from the water phase to sediment and soil organic matter. nih.gov In an aquatic system, a significant fraction of the compound would be associated with suspended solids and bottom sediment rather than remaining dissolved in the water column. This partitioning behavior reduces the concentration of the compound in the water, thereby limiting its transport over long distances in surface waters and its potential to reach groundwater. However, transport can still occur if the compound is adsorbed to mobile colloidal particles.
Identification and Characterization of Environmental Transformation Products
The primary transformation products of this compound in the environment are expected to result from the stepwise hydrolysis of its ester bonds. nih.goviastate.eduanses.fr
The initial degradation step, whether biotic or abiotic, would be the cleavage of one of the ester linkages. This can lead to two possible monoesters:
Ethyl octyl malonate (from cleavage of an ethyl ester group)
Monoethyl malonate and Monooctyl malonate (from further hydrolysis)
Continued hydrolysis of these monoesters would yield malonic acid , along with ethanol (B145695) and n-octanol . ucalgary.camasterorganicchemistry.com
Malonic acid is a naturally occurring dicarboxylic acid and is readily biodegradable, entering central metabolic pathways (like the tricarboxylic acid cycle) where it is ultimately mineralized to carbon dioxide and water. oecd.org Ethanol and n-octanol are also readily biodegradable alcohols.
Therefore, the environmental transformation of this compound is anticipated to lead to the formation of simpler, less complex substances that are easily assimilated into natural biogeochemical cycles, preventing long-term persistence of the parent compound or its intermediate products.
Detection and Structural Elucidation of Metabolites in Environmental Matrices
Research specifically detailing the detection and structural elucidation of this compound metabolites in environmental matrices such as soil, water, or sediment is not extensively available in peer-reviewed literature. However, the environmental fate of structurally analogous compounds, particularly other dialkyl esters like phthalates and shorter-chain malonates, has been studied. This allows for a scientifically grounded postulation of the likely metabolites of this compound.
The primary degradation pathway for esters in the environment is hydrolysis, which can be either abiotic or biotic (microbially mediated). For this compound, this process is expected to occur in a stepwise manner, cleaving the ester bonds.
Postulated Primary Metabolites of this compound
Based on the hydrolysis of similar diesters, the initial breakdown of this compound would likely yield the following metabolites:
Ethyl octylmalonate (Monoester): This metabolite results from the hydrolysis of one of the ethyl ester linkages.
Diethyl monooctyl ester of malonic acid: While less likely, hydrolysis of the octyl ester group could also occur.
Malonic acid, octyl ester (Monoester): Further hydrolysis of ethyl octylmalonate would lead to this compound.
Ethanol: Released upon the cleavage of the ethyl ester groups.
1-Octanol: Released upon the cleavage of the octyl ester group.
Malonic Acid: The final product of complete ester hydrolysis.
Subsequent degradation of the larger alkyl chain (octyl group) and the malonic acid core would then proceed. For instance, 1-octanol can be oxidized to octanoic acid and further broken down through beta-oxidation. Malonic acid is a naturally occurring substance and can be metabolized by various organisms.
The table below outlines the postulated primary metabolites of this compound and the analytical techniques that would be suitable for their detection and structural elucidation, based on methods used for similar compounds.
| Postulated Metabolite | Chemical Formula | Likely Formation Step | Potential Analytical Techniques |
| Ethyl octylmalonate | C13H24O4 | Initial hydrolysis of one ethyl ester group | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Malonic acid, octyl ester | C11H20O4 | Hydrolysis of both ethyl ester groups or the ethyl group from ethyl octylmalonate | GC-MS (after derivatization), LC-MS |
| Malonic Acid | C3H4O4 | Complete hydrolysis of all ester groups | Ion Chromatography, LC-MS, GC-MS (after derivatization) |
| 1-Octanol | C8H18O | Hydrolysis of the octyl ester group | GC-MS |
| Ethanol | C2H6O | Hydrolysis of the ethyl ester groups | Gas Chromatography with Flame Ionization Detector (GC-FID), GC-MS |
Future Research Directions and Emerging Trends in Diethyl Octylmalonate Chemistry
Exploration of Green Chemistry Principles in Diethyl Octylmalonate Synthesis
The synthesis of this compound traditionally involves the alkylation of diethyl malonate with an octyl halide using a strong base, a process that often utilizes hazardous solvents and can generate significant waste. organic-chemistry.orgjove.com Future research is heavily focused on aligning its production with the principles of green chemistry to enhance sustainability. nih.govresearchgate.net
Key areas of exploration include:
Use of Renewable Feedstocks: Research is directed towards sourcing the core components—ethanol (B145695), and octanol (B41247) (for transesterification) or octyl halides—from biomass. kahedu.edu.in This shift from petrochemical-based feedstocks to renewable resources is a fundamental tenet of green chemistry. nih.gov
Safer Solvents and Reaction Conditions: A major trend is the move away from hazardous organic solvents. researchgate.net Investigations into using water, ionic liquids, or solvent-less "dry media" conditions for the alkylation step are emerging. nih.gov Furthermore, optimizing reactions to occur at lower temperatures and pressures reduces energy consumption, aligning with green chemistry's emphasis on energy efficiency. kahedu.edu.in
Atom Economy and Waste Reduction: Future synthetic designs aim to maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. greenchemistry-toolkit.org This involves minimizing the use of stoichiometric reagents in favor of catalytic alternatives and designing processes that reduce or eliminate the formation of by-products, thereby preventing waste before it is created. nih.govresearchgate.net
| Parameter | Traditional Synthesis Route | Potential Green Synthesis Route |
|---|---|---|
| Base | Stoichiometric strong base (e.g., Sodium ethoxide) | Catalytic amount of a recyclable base or phase-transfer catalyst |
| Solvent | Anhydrous organic solvents (e.g., DMF, THF) | Benign solvents (e.g., water, ethanol) or solvent-less conditions |
| Feedstock Origin | Petrochemical-based | Biomass-derived (e.g., bio-ethanol, bio-octanol) |
| Waste Profile | Significant salt by-product, solvent waste | Reduced by-products, recyclable catalyst and solvent |
| Energy Input | Often requires heating/reflux | Lower energy requirements through catalysis (e.g., microwave-assisted) |
Design and Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
To overcome the limitations of classical base-mediated malonic ester synthesis, research is actively pursuing the development of advanced catalytic systems. The goals are to improve reaction efficiency, reduce the formation of undesired by-products (such as dialkylated species), and enable milder reaction conditions. organic-chemistry.org
Emerging catalytic strategies include:
Phase-Transfer Catalysis (PTC): PTC has been shown to be effective for the alkylation of malonic esters. osti.govgoogle.com Future work will focus on designing new, more efficient, and recyclable phase-transfer catalysts that can facilitate the reaction between the aqueous-soluble base and the organic-soluble diethyl malonate and octyl halide, thereby increasing reaction rates and simplifying workup procedures. frontiersin.org Enantioselective phase-transfer catalysis is also a significant area of research for producing chiral malonates. frontiersin.org
Heterogeneous Catalysis: The development of solid-supported catalysts, such as base-functionalized zeolites or polymers, is a key trend. kahedu.edu.in These catalysts offer the advantages of easy separation from the reaction mixture, potential for recycling, and suitability for continuous-flow reactor systems, which can improve process efficiency and reduce waste.
Enzymatic Catalysis: Biocatalysis represents a frontier in malonate chemistry. studysmarter.co.uk Research into identifying or engineering enzymes (e.g., lipases or esterases) that can catalyze the specific alkylation of diethyl malonate with an octyl substrate could offer unparalleled selectivity under mild, aqueous conditions.
| Catalytic System | Primary Advantages | Research Focus |
|---|---|---|
| Phase-Transfer Catalysis (PTC) | Mild conditions, high yields, compatible with various substrates. osti.govfrontiersin.org | Development of recyclable and enantioselective catalysts. |
| Heterogeneous Catalysis | Easy separation and recycling, suitable for flow chemistry. kahedu.edu.in | Improving catalyst stability, activity, and substrate scope. |
| Enzymatic Catalysis | High selectivity (chemo-, regio-, and stereo-), environmentally benign conditions. studysmarter.co.uk | Enzyme discovery, protein engineering for specific substrates. |
Development of Advanced Applications in Specialty Chemicals, Fine Chemicals, and Advanced Materials
While diethyl malonate is a well-established building block, the specific properties imparted by the C8 alkyl chain in this compound open avenues for new and specialized applications. nbinno.com Future research will focus on leveraging its unique structure as a versatile intermediate and functional molecule.
Potential application areas being explored include:
Specialty Chemicals: The octyl group provides significant lipophilicity and plasticizing properties. Research is underway to evaluate this compound as a biodegradable and potentially non-toxic plasticizer for polymers like PVC, or as a high-performance lubricant and solvent in specialized formulations.
Fine Chemicals and Pharmaceuticals: this compound serves as a key intermediate for constructing more complex molecules. nbinno.com Its use in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and fragrances, where the octyl chain is integral to the target molecule's biological activity or physical properties, is a significant area of investigation. nbinno.comweimiaobio.com
Advanced Materials: The malonate core can be further functionalized, making this compound a candidate for creating novel monomers. Research into polymerizing these monomers could lead to advanced materials with tailored properties, such as specific refractive indices, thermal stabilities, or surface energies, for use in coatings, resins, or optical materials.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Environmental Science, and Materials Science
The future of this compound chemistry lies in a multidisciplinary approach. The integration of different scientific fields is essential for developing sustainable products and innovative technologies.
Chemistry and Environmental Science: A critical research area is the environmental fate and biodegradability of this compound. This involves studying its persistence, potential for bioaccumulation, and degradation pathways in various ecosystems. Such studies are crucial for validating its "green" credentials, especially if it is to be used in applications like plasticizers or lubricants where environmental release is possible. This aligns with the green chemistry principle of designing for degradation. nih.gov
Chemistry and Materials Science: Collaborative research between synthetic chemists and materials scientists is focused on incorporating this compound into new material formulations. This includes synthesizing polymers where the compound is a monomer or using it as a functional additive to modify the properties (e.g., flexibility, thermal resistance) of existing materials. The goal is to create high-performance materials with improved sustainability profiles.
Computational Design and Optimization of Malonate-Based Molecules for Targeted Applications
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the design and discovery of new molecules and materials, bypassing costly and time-consuming trial-and-error experimentation. mdpi.comresearchgate.net
Future research directions in this area include:
Predictive Modeling: Using techniques like Quantitative Structure-Property Relationship (QSPR) to predict the physical and chemical properties of new malonate derivatives. For example, computational models could predict the efficacy of a this compound-derived molecule as a plasticizer before it is synthesized.
Molecular Dynamics Simulations: Simulating how this compound and materials derived from it behave at the molecular level. nih.gov These simulations can provide insights into how the molecule interacts with polymer chains or other components in a mixture, guiding the design of materials with desired bulk properties. mdpi.com
De Novo Design: Employing computational algorithms to design entirely new malonate-based molecules tailored for specific functions. nih.gov For instance, researchers could design a series of malonate derivatives with varying alkyl chain lengths and functional groups to optimize binding to a specific biological target for pharmaceutical applications or to achieve specific material properties. simonsfoundation.org
| Computational Tool/Method | Application Area | Research Objective |
|---|---|---|
| Molecular Docking | Drug Discovery | Predicting the binding affinity of malonate derivatives to protein targets. |
| Molecular Dynamics (MD) | Materials Science | Simulating the interaction of malonate-based plasticizers within a polymer matrix. nih.gov |
| Quantum Mechanics (QM) | Reaction Optimization | Calculating reaction pathways and transition states to design more efficient catalysts. |
| QSPR/QSAR | Specialty Chemicals | Predicting properties (e.g., boiling point, viscosity, toxicity) of novel malonates. |
Q & A
Q. What synthetic strategies are effective for preparing diethyl octylmalonate, and how can reaction conditions be optimized?
this compound can be synthesized via alkylation of diethyl malonate enolates. The reaction typically involves deprotonating diethyl malonate with a strong base (e.g., NaOEt or LDA) to form the enolate, followed by alkylation with an octyl halide (e.g., 1-bromooctane). Key optimization parameters include:
- Base selection : Stronger bases (e.g., LDA) enhance enolate formation but may reduce selectivity due to side reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve electrophile-enolate interactions, while ethereal solvents (e.g., THF) favor kinetic control .
- Temperature : Lower temperatures (−78°C to 0°C) minimize decarboxylation side reactions . Post-reaction purification via fractional distillation or column chromatography is recommended to isolate the product.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- NMR :
- ¹H NMR : Look for ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and octyl chain protons (δ 0.8–1.6 ppm, multiplet). The central malonate CH₂ group appears as a singlet (δ 3.3–3.5 ppm) .
- ¹³C NMR : Confirm ester carbonyls (δ 165–170 ppm) and the malonate carbon (δ 45–50 ppm) .
Advanced Research Questions
Q. How does the octyl substituent influence the reactivity and selectivity of this compound in enolate alkylation?
The octyl group introduces steric hindrance, which:
- Reduces electrophilic attack rates : Bulky substituents slow alkylation kinetics, favoring thermodynamic control over products .
- Impacts regioselectivity : In unsymmetrical systems, steric effects may direct alkylation to less hindered positions. Computational modeling (e.g., DFT) can predict regiochemical outcomes .
- Modifies solubility : The hydrophobic octyl chain enhances solubility in nonpolar solvents, complicating aqueous workup .
Q. What analytical challenges arise when quantifying this compound in complex reaction mixtures, and how can they be addressed?
- Co-elution in chromatography : Use orthogonal techniques (e.g., HPLC with UV/Vis and MS detection) to resolve overlapping peaks .
- Matrix interference : Employ internal standards (e.g., deuterated analogs) for accurate quantification in GC-MS or LC-MS .
- Degradation products : Monitor for decarboxylation byproducts (e.g., diethyl succinate derivatives) via tandem MS .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
- Acidic conditions : Protonation of the ester carbonyls increases electrophilicity, accelerating hydrolysis to malonic acid and octanol. The reaction follows a nucleophilic acyl substitution mechanism .
- Basic conditions : Saponification of esters occurs via hydroxide attack, forming carboxylates. The octyl group’s hydrophobicity slows aqueous-phase hydrolysis compared to shorter-chain analogs . Kinetic studies (e.g., Arrhenius plots) can quantify degradation rates .
Methodological Considerations
Q. How can computational chemistry tools aid in predicting the physicochemical properties of this compound?
- Molecular dynamics (MD) simulations : Predict solubility parameters and partition coefficients (logP) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to assess thermal stability and reactive sites .
- QSAR models : Relate structural descriptors (e.g., molar volume, polar surface area) to experimental data (e.g., boiling point, viscosity) .
Q. What strategies mitigate side reactions during this compound’s use in multi-step syntheses?
- Protecting groups : Temporarily block reactive malonate hydrogens with silyl groups (e.g., TMSCl) to prevent undesired alkylation .
- Low-temperature conditions : Maintain reactions below −20°C to suppress decarboxylation .
- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
